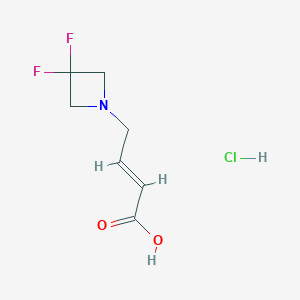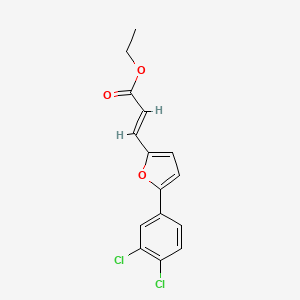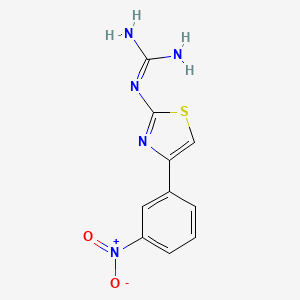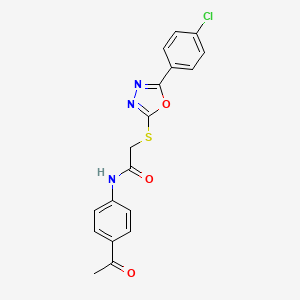
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the formation of the difluoroazetidine ring followed by the introduction of the but-2-enoic acid moiety. One common method involves the difluoromethylation of azetidine precursors using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroazetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Shares the difluoroazetidine ring but lacks the but-2-enoic acid moiety.
Phenylephrine Related Compound F: Contains a different core structure but may have similar functional groups.
Positronium hydride: An exotic molecule with different applications but interesting for comparison due to its unique properties.
Uniqueness
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the combination of the difluoroazetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10ClF2NO2 |
|---|---|
Peso molecular |
213.61 g/mol |
Nombre IUPAC |
(E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4-10(5-7)3-1-2-6(11)12;/h1-2H,3-5H2,(H,11,12);1H/b2-1+; |
Clave InChI |
UWYBJVXBVZGECL-TYYBGVCCSA-N |
SMILES isomérico |
C1C(CN1C/C=C/C(=O)O)(F)F.Cl |
SMILES canónico |
C1C(CN1CC=CC(=O)O)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)

![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)


![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)

![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)

![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
